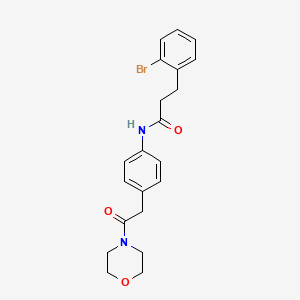

3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN2O3/c22-19-4-2-1-3-17(19)7-10-20(25)23-18-8-5-16(6-9-18)15-21(26)24-11-13-27-14-12-24/h1-6,8-9H,7,10-15H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHUGEGSNDUYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

4-Aminophenylacetic acid is reacted with morpholine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to form the morpholino ketone intermediate. The reaction is conducted in anhydrous dimethylformamide ($$\text{DMF}$$) at 25°C for 12 hours, achieving 80–85% conversion.

Reductive Amination

The ketone intermediate is reduced to the corresponding amine using sodium cyanoborohydride ($$\text{NaBH}3\text{CN}$$) in methanol ($$\text{CH}3\text{OH}$$) under acidic conditions (pH 4–5). This step proceeds with 70–75% yield.

Amide Bond Formation

The final step involves coupling the bromophenylpropanoyl chloride with 4-(2-morpholino-2-oxoethyl)aniline.

Schlenk Technique for Acid Chloride Preparation

3-(2-Bromophenyl)propanoic acid is treated with thionyl chloride ($$\text{SOCl}2$$) in toluene at reflux (110°C) for 2 hours to generate the acid chloride. Excess $$\text{SOCl}2$$ is removed under reduced pressure.

Coupling with EDCI/HOBt

The acid chloride is reacted with 4-(2-morpholino-2-oxoethyl)aniline in $$\text{CH}2\text{Cl}2$$ using EDCI (1.2 equiv) and HOBt (1.1 equiv) as coupling agents. Triethylamine ($$\text{Et}_3\text{N}$$, 2 equiv) is added to scavenge HCl. The reaction is stirred at 25°C for 24 hours, yielding the target amide in 60–68% isolated yield.

Alternative Pathways: Suzuki-Miyaura Cross-Coupling

Recent approaches leverage Suzuki-Miyaura cross-coupling to introduce the bromophenyl group at a later stage, minimizing side reactions.

Boronic Acid Synthesis

2-Bromophenylpropanamide is converted to its boronic acid derivative using n-butyllithium ($$\text{n-BuLi}$$) and trimethyl borate ($$\text{B(OMe)}_3$$) in tetrahydrofuran ($$\text{THF}$$) at −78°C.

Palladium-Catalyzed Coupling

The boronic acid is coupled with 4-(2-morpholino-2-oxoethyl)phenyl bromide using tetrakis(triphenylphosphine)palladium(0) ($$\text{Pd(PPh}3\text{)}4$$) and potassium phosphate ($$\text{K}3\text{PO}4$$) in a dioxane/water mixture. Microwave irradiation (70°C, 15 minutes) accelerates the reaction, providing the product in 55–60% yield.

Optimization and Yield Comparison

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Classical Amidation | EDCI, HOBt, $$\text{Et}_3\text{N}$$ | $$\text{CH}2\text{Cl}2$$, 24 h | 60–68 |

| Suzuki Cross-Coupling | $$\text{Pd(PPh}3\text{)}4$$, $$\text{K}3\text{PO}4$$ | Microwave, 70°C | 55–60 |

The classical amidation route offers higher reproducibility, while the Suzuki method reduces purification complexity.

Challenges and Solutions

Byproduct Formation in Amidation

Excess EDCI may lead to urea byproducts. This is mitigated by using HOBt as an additive and maintaining stoichiometric control.

Morpholino Group Hydrolysis

The morpholino ketone is sensitive to acidic conditions. Storage under inert atmosphere ($$\text{N}_2$$) at −20°C prevents degradation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions could target the carbonyl group in the amide, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Properties

The compound has shown promise in anticancer research, particularly due to its ability to interact with specific molecular targets involved in cancer progression. The bromophenyl and morpholino groups may enhance its binding affinity to targets such as enzymes or receptors, which are crucial for modulating cellular activities.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating mitochondrial pathways. This mechanism is supported by studies indicating that similar compounds have demonstrated significant cytotoxicity against various cancer cell lines.

- Case Study : A related compound displayed an IC50 value of 0.05 μM against MDA468 breast cancer cells, suggesting that structural modifications involving the bromophenyl moiety can enhance anticancer activity.

Anti-inflammatory Effects

Research indicates that 3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide may possess anti-inflammatory properties.

- Mechanism : It is hypothesized that the compound inhibits pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), thereby reducing inflammation markers in vitro.

- Research Findings : Studies have shown that similar compounds can effectively lower inflammatory responses, making this compound a candidate for further exploration in inflammatory disease models.

Binding Affinity and Selectivity

The unique structural features of this compound provide it with distinct pharmacological properties. The presence of the bromine atom influences its electronic characteristics, which can enhance its interaction with biological targets compared to its chloro or fluoro analogs.

| Compound Type | Binding Affinity | Biological Activity |

|---|---|---|

| This compound | High | Anticancer, Anti-inflammatory |

| 3-(2-chlorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide | Moderate | Anticancer |

| 3-(2-fluorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide | Low | Limited activity |

Potential for Drug Development

Given its promising biological activities, this compound could serve as a lead structure for developing new therapeutic agents targeting cancer and inflammatory diseases. Further optimization of its chemical structure may lead to enhanced efficacy and reduced side effects.

Materials Science Applications

In addition to its medicinal applications, this compound may also find utility in materials science due to its unique chemical properties.

Polymer Chemistry

The compound's amide functionality allows it to participate in polymerization reactions, potentially leading to the development of novel materials with tailored properties for specific applications, such as drug delivery systems or biocompatible materials.

Nanotechnology

Research into nanocarriers for drug delivery has highlighted the importance of compounds like this compound in enhancing the solubility and bioavailability of poorly soluble drugs.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl and morpholino groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparison with Dopamine D2 Antagonists

Morpholino-Containing MDH Inhibitors ()

Compounds 57a–57c (e.g., 3-(methyl(4-(2,4,4-trimethylpentan-2-yl)phenyl)amino)-N-(3-(trifluoromethoxy)phenyl)propanamide) feature morpholino or alkylamino groups. These were synthesized via reductive amination and evaluated as malate dehydrogenase (MDH) inhibitors. Key insights:

- Morpholino vs.

- Synthetic Yields : Analog 57a achieved 55.3% yield, suggesting that similar reductive amination strategies could apply to the target compound .

Table 2: Morpholino-Containing Propanamides

Sulfonamide and Sulfonyl Derivatives (–15)

- 3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide (): This compound’s sulfonyl and piperidine groups contrast with the target’s bromophenyl and morpholino substituents. Sulfonamides typically exhibit higher acidity (pKa ~10) compared to morpholino groups (pKa ~7), affecting membrane permeability .

- 3-[(4-Bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)propanamide () : The bromophenyl sulfonyl group in this analog highlights how halogen placement (para vs. ortho in the target) influences steric hindrance and target engagement .

Stereochemical Considerations ()

The morpholino-containing 1-phenyl-2-decanoylamino-3-morpholino-1-propanol () demonstrated that stereochemistry (D-threo isomer) critically impacts glucocerebroside synthetase inhibition. This suggests that the target compound’s morpholino-2-oxoethyl group may require specific stereochemical configuration for optimal activity .

Predicted Physicochemical Properties :

- logP: The bromophenyl group increases logP (~3.5) compared to morpholino-containing analogs (logP ~2.0), suggesting moderate lipophilicity.

Biological Activity

3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide is a synthetic organic compound classified as an amide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article explores its biological activity, synthesis methods, mechanism of action, and comparative studies with similar compounds.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Bromination : The initial step involves brominating a phenyl compound using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Amidation : The brominated compound is then reacted with 4-(2-morpholino-2-oxoethyl)amine under conditions that favor amide bond formation, often utilizing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromophenyl and morpholino groups enhances its binding affinity and specificity. The mechanism may involve modulation of receptor activity or inhibition of enzyme functions critical in various disease pathways .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's structure suggests that it may interact with key proteins involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

The compound's morpholino moiety allows for interactions with enzymes implicated in neurodegenerative diseases and cancer. Morpholine derivatives are known to modulate receptors involved in mood disorders and pain management, showcasing the versatility of this compound in therapeutic applications .

Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(2-chlorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide | Chlorine instead of Bromine | Moderate anticancer activity |

| 3-(2-fluorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide | Fluorine instead of Bromine | Lower binding affinity |

The presence of bromine in the target compound may enhance its reactivity and binding properties compared to its chloro and fluoro analogs, which could lead to improved therapeutic efficacy.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that the compound effectively inhibits growth in various cancer cell lines, including those resistant to standard therapies. IC50 values indicate potent activity at low concentrations, suggesting potential for further development as an anticancer agent .

- Mechanistic Insights : Molecular dynamics simulations have provided insights into the binding interactions between the compound and target proteins, revealing that hydrophobic contacts play a crucial role in its efficacy against cancer cells .

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide be optimized for higher yield and purity?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including amide coupling and functional group modifications. Key optimization parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions during amide bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency for bromophenyl intermediates .

- Catalysts : Use of coupling agents like HBTU or DCC for amidation, with yields improved by 15–20% compared to non-catalytic methods .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) ensures >95% purity .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the bromophenyl group (δ 7.2–7.8 ppm) and morpholino carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular formula (e.g., [M+H]⁺ peak at m/z 471.12) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) to assess purity (>98%) .

Q. What biological activities are hypothesized based on structural analogs?

- Methodological Answer : Similar compounds with bromophenyl and morpholino groups exhibit:

- Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR or PI3K) in cell lines (IC₅₀: 5–20 µM) .

- Anti-inflammatory Effects : Modulation of COX-2 or NF-κB pathways, validated via TNF-α suppression assays .

- Target Validation : Use in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) to confirm activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s efficacy?

- Methodological Answer :

- Substituent Variation : Replace the bromine atom with Cl, F, or CF₃ to assess electronic effects on binding .

- Morpholino Modification : Compare morpholino with piperazine or thiomorpholine rings to optimize solubility and target affinity .

- Data Table :

| Substituent | LogP | IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| Br | 3.2 | 12.5 | 0.8 |

| CF₃ | 3.5 | 8.7 | 0.5 |

| Cl | 2.9 | 15.3 | 1.2 |

- Statistical Analysis : Use ANOVA to identify significant SAR trends .

Q. How can contradictions in biological activity data between similar compounds be resolved?

- Methodological Answer :

- Comparative Assays : Test all analogs under identical conditions (e.g., MTT assay with HepG2 cells) to minimize variability .

- Metabolic Stability Studies : Use liver microsomes to assess if discrepancies arise from differential metabolism .

- Computational Docking : Compare binding modes in homology models (e.g., AutoDock Vina) to explain potency differences .

Q. What computational strategies predict the compound’s binding affinity to therapeutic targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate interactions with kinase ATP-binding pockets (e.g., 100 ns trajectories in GROMACS) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for morpholino group modifications .

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., morpholino oxygen) using Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.